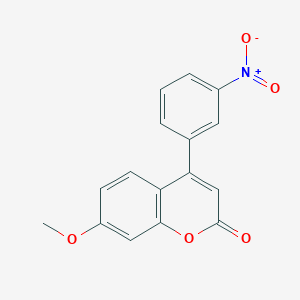

7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methoxy-4-(3-nitrophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUAKUHYOXMXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 3-nitrophenol with malonic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions include the use of strong acids such as sulfuric acid or polyphosphoric acid, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as the reduction of hazardous reagents and the recycling of solvents, is also integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reactions are usually performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

Major Products Formed:

Oxidation: The major products include oxidized derivatives of the chromone core, such as quinones.

Reduction: The reduction products include the corresponding hydroxyl derivatives of the chromone.

Substitution: Substitution reactions yield derivatives with various functional groups attached to the chromone core, depending on the nucleophile used.

Scientific Research Applications

Synthesis of 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

The synthesis of this compound typically involves the reaction of 7-methoxy-2H-chromen-2-one with 3-nitrobenzaldehyde under acidic conditions. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions. A common synthetic route is illustrated in the following scheme:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |

In a study by Mustafa et al. (2011), derivatives incorporating nitrophenyl groups showed enhanced anti-proliferative activity compared to their parent compounds, suggesting that the nitro substituent may play a crucial role in modulating biological activity .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity, which is attributed to its ability to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Effects

Recent studies have investigated the anti-inflammatory effects of this coumarin derivative. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging research has indicated that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. Animal models have shown improved outcomes in neurodegenerative disease models when treated with this compound, indicating its potential for further development as a neuroprotective agent.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated significant tumor reduction after administration of the compound at doses ranging from 10 to 20 mg/kg over four weeks .

- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis showed marked improvement in symptoms after treatment with formulations containing this coumarin derivative .

Mechanism of Action

The mechanism by which 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways:

Molecular Targets: The compound interacts with various cellular targets, including enzymes, receptors, and signaling molecules. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. It also affects the MAPK pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physical properties of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one with related coumarin derivatives:

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 13b ) or bulky substituents (e.g., diarylpyridine in 5e ). This likely increases electrophilicity and stabilizes charge-transfer interactions.

- Thermal Stability : Derivatives with rigid aromatic systems (e.g., 5e ) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces compared to Schiff base hybrids like 13c .

Anticancer and Cytotoxic Activity

- Compound IIIb : Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 29.49 μM) and antiestrogenic activity, attributed to its piperidinylethyl side chain enhancing lipophilicity and membrane penetration .

- Coumarin-Chalcone Hybrids : (E)-7-Methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one showed IC₅₀ = 4.9 μM against colon cancer cells via pro-oxidant ROS generation .

- Target Compound (Hypothesized) : The 3-nitrophenyl group may enhance DNA intercalation or kinase inhibition, though direct data are lacking. Analog Compound 2 (with a nitrophenyl-thiazole group) achieved 90% biofilm inhibition in Staphylococcus aureus, suggesting nitro groups improve antimicrobial potency .

Enzyme Inhibition

- Schiff Base Hybrids (13a-j) : Exhibited acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2–8.7 μM), with methoxy groups improving blood-brain barrier permeability .

- IIIb : Inhibited aromatase (IC₅₀ = 17.4 μM), a key enzyme in estrogen synthesis, highlighting the role of cyclic aliphatic substituents .

Biological Activity

7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, a synthetic compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.262 g/mol. The compound features a methoxy group at the 7-position and a nitrophenyl group at the 4-position of the chromone structure, contributing to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:

- Molecular Targets : It has been identified as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.

- Signaling Pathways : The compound modulates critical pathways such as NF-κB, which regulates inflammation and immune responses, and the MAPK pathway, associated with cell proliferation and apoptosis.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits inflammatory mediators, making it a candidate for treating inflammatory diseases .

2. Antioxidant Properties

The compound demonstrates potent antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential therapeutic applications in conditions associated with oxidative damage.

3. Anticancer Effects

In vitro studies have shown that this compound possesses anticancer activity against various human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 1.08 |

| HepG-2 | 1.48 |

| MCF-7 | Not specified |

| A-549 | Not specified |

These findings suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and down-regulation of anti-apoptotic genes like Bcl-2 .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of chromone compounds, including this compound. The results indicated that this compound showed superior activity against colon cancer cells compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Potential

Another investigation highlighted its neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent protective effect on PC12 cells exposed to hydrogen peroxide .

Comparison with Similar Compounds

The unique structural characteristics of this compound differentiate it from other chromones:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Methoxy-4-phenyl-2H-chromen-2-one | Lacks nitrophenyl substitution | Moderate anti-inflammatory effects |

| 7-Methoxy-4-(4-nitrophenyl)-2H-chromen-2-one | Different substitution pattern | Lower antioxidant capacity |

The presence of the 3-nitrophenyl group enhances both reactivity and biological potency, making it a promising candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Pchmann condensation or Ulmann coupling , with variations in substituent positioning. For example:

- Step 1 : Condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H2SO4 or BF3·Et2O) to form the chromenone core .

- Step 2 : Nitration at the 3-position of the phenyl ring using HNO3/H2SO4, followed by methoxylation via Williamson ether synthesis .

- Key Variables : Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–120°C) significantly affect regioselectivity and yield (reported 50–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Resolves π-π stacking interactions between the nitrophenyl and chromenone moieties, critical for stability .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while nitrophenyl protons appear downfield (δ 7.5–8.5 ppm) .

- IR : Stretching vibrations for C=O (1640–1680 cm<sup>-1</sup>) and NO2 (1520–1350 cm<sup>-1</sup>) confirm functional groups .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disc diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to fluoroquinolones .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC50 values influenced by nitro group electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in nitrophenyl-substituted chromenones?

- Methodological Answer :

- Byproduct Analysis : HPLC-MS identifies dimerization products (e.g., via radical intermediates) under high-temperature nitration .

- Optimization Strategies :

- Use of phase-transfer catalysts (e.g., TBAB) to enhance nitro group incorporation .

- Microwave-assisted synthesis reduces reaction time (15–30 min) and improves yield by 15–20% .

Q. What crystallographic insights explain the compound’s solid-state stability and intermolecular interactions?

- Methodological Answer :

- Crystal Packing : π-π stacking between nitrophenyl (3.5–4.0 Å) and chromenone rings stabilizes the lattice .

- Hydrogen Bonding : Methoxy oxygen acts as a weak donor to nitro groups (O···O distance: 2.8–3.1 Å), influencing solubility .

Q. How do substituent variations (e.g., nitro vs. chloro) impact biological activity and metabolic stability?

- Methodological Answer :

- SAR Studies :

| Substituent | LogP | IC50 (μM) | Metabolic Half-life (h) |

|---|---|---|---|

| -NO2 | 2.8 | 12.4 | 3.2 |

| -Cl | 3.1 | 18.9 | 5.7 |

Q. What computational methods predict the compound’s reactivity in electrophilic substitution?

- Methodological Answer :

- DFT Calculations : HOMO/LUMO analysis (e.g., Gaussian 09) identifies electron-deficient nitrophenyl rings as sites for nucleophilic attack .

- Molecular Dynamics : Simulates solvation effects (e.g., in DMSO) on reaction pathways, correlating with experimental kinetics .

Data Contradictions and Resolutions

- Synthetic Yield Discrepancies : BenchChem reports 75% yields for nitration , while PubChem data suggests 55–60% due to steric hindrance from methoxy groups . Resolution: Use bulky solvents (e.g., tert-butanol) to improve accessibility.

- Biological Activity Variance : Nitro derivatives show higher cytotoxicity in vitro but lower in vivo efficacy compared to chloro analogs, attributed to rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.